(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNJ-26489112 is an anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy. It was designed as a successor to topiramate, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase . JNJ-26489112 has also been studied for its potential use in treating major depressive disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-26489112 involves the reaction of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide with various reagents under controlled conditions . The detailed synthetic route includes:
Starting Material: (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide.
Reagents: Common reagents used in the synthesis include sodium hydride, dimethylformamide, and chloroform.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of JNJ-26489112 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
JNJ-26489112 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
JNJ-26489112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anticonvulsant activity and structure-activity relationships.
Biology: Investigated for its effects on neuronal signaling and ion channel modulation.
Medicine: Studied for its potential use in treating epilepsy and major depressive disorder.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Topiramate: The predecessor of JNJ-26489112, used for treating epilepsy and migraines.
Lamotrigine: Another anticonvulsant that inhibits sodium channels.
Levetiracetam: A broad-spectrum anticonvulsant with a different mechanism of action.
Uniqueness
JNJ-26489112 is unique in its combination of actions on multiple ion channels, which contributes to its broad-spectrum anticonvulsant activity . Unlike topiramate, it lacks activity against carbonic anhydrase, potentially reducing side effects .
Eigenschaften
Molekularformel |
C9H11ClN2O4S |
---|---|
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
KXSAIQPPGSSNKX-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
Kanonische SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.